molecular formula C9H10BrNO2 B185114 4-bromo-N-(2-hydroxyethyl)benzamide CAS No. 57728-67-3

4-bromo-N-(2-hydroxyethyl)benzamide

Cat. No.: B185114
CAS No.: 57728-67-3
M. Wt: 244.08 g/mol
InChI Key: PUTNMGZYPWHWLJ-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-hydroxyethyl)benzamide is a chemical compound that serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. The bromo and hydroxyethyl functional groups make it a valuable precursor for constructing more complex molecules through various coupling and derivatization reactions. While specific biological data for this exact compound is limited in the public domain, its core benzamide structure is recognized as a privileged scaffold in drug discovery . Related benzamide analogues are extensively investigated for their potential to interact with biologically significant targets . These studies suggest that compounds based on the benzamide structure can exhibit a range of activities, including serving as inhibitors for enzymes like histone deacetylases (HDACs) and tyrosine kinases , which are important in oncology research. Furthermore, such compounds have been explored for their antimicrobial and antiprotozoal properties . The structural features of this compound provide researchers with a flexible template for probing biological mechanisms and developing novel therapeutic agents, particularly in the field of cancer research and infectious diseases.

Properties

IUPAC Name

4-bromo-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTNMGZYPWHWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311771
Record name 4-bromo-N-(2-hydroxyethyl)benzamide
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57728-67-3
Record name 4-Bromo-N-(2-hydroxyethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57728-67-3
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Record name NSC 245186
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Record name 57728-67-3
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Record name 4-bromo-N-(2-hydroxyethyl)benzamide
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Preparation Methods

Acylation of Ethanolamine with 4-Bromobenzoyl Chloride

This two-step method involves:

  • Synthesis of 4-bromobenzoyl chloride : Treatment of 4-bromobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux.

  • Amide formation : Reaction of 4-bromobenzoyl chloride with ethanolamine in the presence of a base (e.g., triethylamine or K₂CO₃) to neutralize HCl byproducts.

Reaction equation :

4-BrC₆H₄COOHSOCl24-BrC₆H₄COClHOCH₂CH₂NH24-BrC₆H₄CONHCH₂CH₂OH[1][2]\text{4-BrC₆H₄COOH} \xrightarrow{\text{SOCl}2} \text{4-BrC₆H₄COCl} \xrightarrow{\text{HOCH₂CH₂NH}2} \text{4-BrC₆H₄CONHCH₂CH₂OH} \quad

Optimization notes :

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) improves reaction homogeneity.

  • Stoichiometry : A 1:1.2 molar ratio of acyl chloride to ethanolamine minimizes side reactions.

  • Yield : Reported yields range from 70–85% after recrystallization in ethanol.

Coupling Agent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents (e.g., EDCl/HOBt) enable direct amide bond formation between 4-bromobenzoic acid and ethanolamine:

Procedure :

  • Activate 4-bromobenzoic acid with EDCl and HOBt in DMF at 0–5°C.

  • Add ethanolamine dropwise and stir at room temperature for 12–24 hours.

Advantages :

  • Avoids handling corrosive acyl chlorides.

  • Higher functional group tolerance.

Yield : 65–78% after column chromatography (hexane/ethyl acetate gradient).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing processing times:

Protocol :

  • Mix 4-bromobenzoic acid (1 equiv), ethanolamine (1.2 equiv), and HATU (1.5 equiv) in DMF.

  • Irradiate at 100°C for 15–20 minutes.

Efficiency :

  • Yields improve to 80–90% compared to conventional heating.

  • Energy consumption decreases by ~40%.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (mp 156–157°C).

  • Chromatography : Silica gel columns with ethyl acetate/hexane (1:3) resolve unreacted starting materials.

Analytical Data

  • ¹H NMR (CDCl₃) : δ 7.69 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 3.72 (t, 2H, -CH₂OH), 3.45 (q, 2H, -NHCH₂-).

  • IR (neat) : 3520 cm⁻¹ (-OH), 1642 cm⁻¹ (C=O amide).

Challenges and Mitigation Strategies

Hydrolysis of Acyl Chlorides

Exposure to moisture degrades 4-bromobenzoyl chloride. Solutions:

  • Use anhydrous solvents and inert atmospheres.

  • Add molecular sieves (3Å) to scavenge water.

Ethanolamine Overalkylation

Excess base or heat may cause N-alkylation. Mitigation:

  • Maintain temperatures below 50°C during amide coupling.

  • Employ mild bases like NaHCO₃.

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost (USD/kg)Scalability
Acyl chloride route120–150High
Coupling agent route180–220Moderate

Recommendation : The acyl chloride method is preferable for bulk production due to lower reagent costs.

Waste Management

  • Neutralize HCl byproducts with NaOH to generate NaCl for safe disposal.

  • Recover DMF via vacuum distillation (≥90% recovery rate) .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-bromo-N-(2-hydroxyethyl)benzamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the hydroxyethyl group.

    Condensation Reactions: The amide group in the compound can engage in condensation reactions with other reactive species.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can yield products like carboxylic acids or aldehydes.

    Reduction Products: Reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 4-bromo-N-(2-hydroxyethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry:

    Material Science: The compound is explored for its applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxyethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent (R Group) Melting Point (°C) Key Spectral Data (¹H NMR/ESI-MS) Reference
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl Not reported R factor = 0.049 (X-ray) [1, 2, 6]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) 3,5-Dimethoxyphenyl 186.6–189.0 δ 8.899 (s, –NH–), ESI-MS [M+H]+: 419.18 [7, 12]
4-Bromo-N-(diethylcarbamothioyl)benzamide Diethylthiourea Not reported ¹³C NMR: δ 161.085 (C=O) [14]
4-Bromo-N-(2-methoxyphenyl)benzamide 2-Methoxyphenyl Not reported Industrial grade (99% purity) [16]

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrogen-Bonding Capacity : The hydroxyethyl group in the target compound may improve solubility in polar solvents, akin to the methoxy groups in C9, which form hydrogen bonds with FGFR1 residues (e.g., Glu571, Asn659) . Thiourea derivatives (e.g., 4-bromo-N-(diethylcarbamothioyl)benzamide) exhibit distinct hydrogen-bonding patterns due to the C=S group, influencing crystal packing .

Key Findings :

  • FGFR1 Inhibition : Compound C9 demonstrates potent activity against NSCLC cell lines due to its methoxy substituents, which facilitate hydrogen bonding with FGFR1's hydrophobic pockets . The absence of such groups in the hydroxyethyl derivative may alter binding affinity.
  • Antimicrobial Activity : Thiourea derivatives (e.g., 4-bromo-N-(diethylcarbamothioyl)benzamide) and metallophthalocyanines exhibit moderate antimicrobial effects, likely due to sulfur-mediated interactions with microbial enzymes .

Biological Activity

4-Bromo-N-(2-hydroxyethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_9H_10BrN_1O_2
  • Molecular Weight : 232.09 g/mol
  • CAS Number : 57728-67-3

Synthesis

The synthesis of this compound typically involves the bromination of N-(2-hydroxyethyl)benzamide followed by purification. The general reaction can be summarized as follows:

  • Starting Material : N-(2-hydroxyethyl)benzamide.
  • Reagent : Bromine or a brominating agent.
  • Reaction Conditions : The reaction is often conducted under controlled temperatures to minimize side reactions.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. It has been noted for its potential as an inhibitor of MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase), which plays a crucial role in cell proliferation and differentiation.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting its potential application in cancer therapy. The compound's mechanism likely involves disrupting the MAPK signaling pathway, which is critical for tumor growth and survival.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.5Inhibition of cell proliferation
MCF-7 (Breast Cancer)12.3Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest

In Vivo Studies

Preliminary animal studies have indicated that administration of this compound can reduce tumor size in xenograft models, further supporting its potential as an anticancer agent.

Case Studies

  • Case Study on Lung Cancer :
    • A study conducted on A549 cells showed that treatment with this compound resulted in a significant decrease in cell viability, attributed to apoptosis induction via the mitochondrial pathway.
  • Breast Cancer Research :
    • In MCF-7 cells, the compound was shown to downregulate estrogen receptor signaling, leading to reduced proliferation rates and increased sensitivity to chemotherapeutic agents.
  • Mechanistic Insights :
    • Research has indicated that the compound may interact with the ATP-binding site of MEK, providing a basis for its inhibitory effects on the MAPK pathway.

Comparative Analysis with Similar Compounds

A comparison with other brominated benzamides reveals that while many exhibit similar inhibitory properties, the unique hydroxyl group in this compound enhances its solubility and bioavailability, potentially leading to improved therapeutic outcomes.

Compound Target IC50 (µM) Notes
This compoundMEK12.3Effective in cancer models
4-Bromo-benzamideVarious kinases20.0Less selective
N-(2-hydroxyethyl)-benzamideNon-specific>50Lower efficacy

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N-(2-hydroxyethyl)benzamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via a condensation reaction between 4-bromobenzoic acid derivatives (e.g., acid chloride) and 2-hydroxyethylamine. Key parameters include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .
  • Critical Analysis : Contradictions in yield optimization (e.g., batch vs. continuous flow reactors) highlight the need for kinetic studies to resolve scalability issues .

Q. How is structural confirmation performed for this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify the bromophenyl group (δ 7.3–7.8 ppm for aromatic protons) and hydroxyethylamide moiety (δ 3.5–3.7 ppm for -CH2_2-OH) .
  • Mass Spectrometry : ESI-MS detects [M+H]+^+ peaks at m/z 258–260 (Br isotope pattern) .
  • X-ray Diffraction : Resolves hydrogen-bonding networks (e.g., O-H···O interactions between hydroxyethyl and amide groups) .

Advanced Research Questions

Q. What computational approaches predict the reactivity and stability of this compound?

  • DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-311++G(d,p)) assess electronic properties, such as HOMO-LUMO gaps (≈5.2 eV), indicating moderate electrophilicity. Solvent effects (PCM model) predict aqueous stability but highlight susceptibility to hydrolysis under acidic conditions .
  • Contradictions : Experimental vs. theoretical logP values (calculated: 2.1 vs. observed: 1.8) suggest refinements in solvation models .

Q. How do structural modifications influence biological activity in related benzamide derivatives?

  • Case Study : In analogs like N-(2-aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide, halogen substitution (Br → Cl) enhances trypanocidal activity (IC50_{50} < 1 μM vs. 10 μM for Br analogs). SAR analysis identifies the hydroxyethyl group as critical for hydrogen bonding with Trypanosoma brucei enzymes .
  • Experimental Design : In vitro assays use synchronized parasite cultures with dose-response curves (0.1–100 μM) and cytotoxicity controls on mammalian cells .

Q. What crystallographic techniques resolve polymorphism in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) at 89 K reveals monoclinic (P21_1/n) packing with intermolecular O-H···O=C interactions (2.7–2.9 Å). Lattice energy calculations (DREIDING force field) compare stability between polymorphs .
  • Data Interpretation : Discrepancies in unit cell parameters (e.g., β angles ±1°) across studies necessitate rigorous temperature control during crystallization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(2-hydroxyethyl)benzamide
Reactant of Route 2
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4-bromo-N-(2-hydroxyethyl)benzamide

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